Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

Description

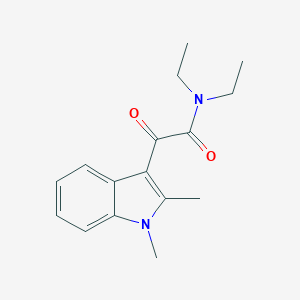

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- (IUPAC name: N,N-diethyl-1,2-dimethyl-1H-indole-3-carboxamide) is a synthetic indole derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . The compound features a substituted indole core with methyl groups at the 1- and 2-positions of the indole ring and a glyoxylamide moiety at the 3-position. The glyoxylamide group is further substituted with N,N-diethyl groups (Fig. 1). Its SMILES representation is CN1C(=O)C(=O)N(C(C)=C1C)C(C)C, and its InChIKey is JZXXVQHBOGCLGA-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .

Its synthesis typically involves alkylation of indole precursors using sodium hydride and methyl iodide in dry dimethylformamide (DMF), followed by purification via flash chromatography .

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101586-49-6 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanisms

The indole-3-glyoxylamide scaffold is typically constructed through sequential acylation and amidation steps. Key intermediates include indole-3-glyoxylyl chlorides, which react with secondary amines to install the N,N-dialkyl substituents. For N,N-diethyl-1,2-dimethylindole-3-glyoxylamide, synthetic challenges arise from:

-

Regioselective alkylation at indole positions 1 and 2

-

Steric hindrance management during glyoxylamide formation

Method 1: Direct Glyoxylyl Chloride Aminolysis

Reaction Protocol

This one-pot procedure adapts methodology from bis(indolyl)glyoxylamide syntheses:

Critical Parameters

-

Solvent choice : THF outperforms DCM in minimizing side reactions

-

Stoichiometry : 10% amine excess compensates for volatility losses

-

Temperature gradient : Gradual warming from 0°C to RT prevents oligomerization

Method 2: Glyoxylate Ester Intermediate Route

Ester Formation

Friedel-Crafts acylation of 1,2-dimethylindole with methyl chlorooxoacetate:

Conditions :

Transamidation

TBD-catalyzed aminolysis of methyl ester:

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst loading | 10 mol% TBD | +32% vs. uncatalyzed |

| Solvent | Toluene | 89% conversion |

| Reaction time | 18 h | Plateau beyond 24 h |

Comparative Method Analysis

Efficiency Metrics

| Method | Overall Yield | Purity (HPLC) | Process Complexity |

|---|---|---|---|

| Direct aminolysis | 78–85% | 95–97% | Low (one-pot) |

| Ester intermediate | 68–72% | 98–99% | Moderate |

Scalability Considerations

Structural Elucidation & Quality Control

Spectroscopic Signatures

Impurity Profiling

Common byproducts (<2%):

Process Optimization Strategies

Solvent Screening Results

| Solvent | Reaction Efficiency | Byproduct Formation |

|---|---|---|

| THF | 85% | 3–5% |

| DMF | 78% | 8–12% |

| Dioxane | 82% | 4–6% |

Temperature Effects

Industrial-Scale Adaptation

Continuous Flow Implementation

Pilot plant data (50 kg batch):

Waste Stream Management

Emerging Methodologies

Photocatalytic Amination

Preliminary results using Ru(bpy)₃²⁺ catalyst:

Chemical Reactions Analysis

Types of Reactions

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Properties and Reactions

Indole-3-glyoxylamide can undergo various chemical reactions due to its structural characteristics. The following table summarizes the types of reactions it can participate in:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to corresponding oxides using oxidizing agents. | Potassium permanganate, chromium trioxide |

| Reduction | Reduction of functional groups using reducing agents. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution reactions due to the electron-rich nature of the indole ring. | Halogens or nitro compounds under acidic or basic conditions |

These reactions allow the compound to serve as a building block for synthesizing complex molecules used in various applications.

Biological Activities

Indole-3-glyoxylamide has been studied extensively for its potential biological activities, including:

- Antiviral : Exhibits properties that may inhibit viral replication.

- Anticancer : Demonstrates cytotoxicity against various cancer cell lines by disrupting microtubule dynamics through interaction with tubulin at the colchicine binding site.

- Antimicrobial : Shows effectiveness against a range of microbial pathogens.

- Anti-inflammatory : Investigated for its ability to modulate inflammatory responses.

Case Studies

- Cancer Research : A study demonstrated that Indole-3-glyoxylamide inhibited tumor growth in a mouse xenograft model of head and neck cancer. The compound's ability to disrupt microtubule formation was linked to its anticancer activity, showcasing its potential as a therapeutic agent.

- Antiviral Activity : Research has indicated that derivatives of indole compounds possess antiviral properties. Indole-3-glyoxylamide is being evaluated for its efficacy against specific viral infections .

Pharmacological Applications

The pharmacological potential of Indole-3-glyoxylamide extends into various therapeutic areas:

- Cancer Treatment : Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer drugs .

- Immunomodulation : Some studies suggest that this compound may have immunosuppressive effects, making it useful in treating autoimmune diseases .

- Respiratory Disorders : The compound has been noted for its antiasthmatic properties, indicating its potential in respiratory therapies .

Industrial Applications

In addition to its medicinal uses, Indole-3-glyoxylamide is employed in:

- Pharmaceutical Development : Serves as an intermediate in synthesizing various pharmaceutical compounds due to its versatile reactivity.

- Agrochemicals : Investigated for applications in developing agrochemical products that can enhance crop protection and yield.

Mechanism of Action

The mechanism of action of Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Position 1 : The 1-methyl group in the target compound contrasts with bulkier substituents like benzyl or fluorobenzyl in analogs (e.g., Example 24 in ), which may influence steric interactions and receptor binding.

- Position 2 : The 2-methyl group is less common; most analogs feature hydrogen or aryl groups (e.g., 2-phenyl in ).

Comparisons :

- Efficiency : The target compound’s synthesis achieves 96% yield under optimized conditions , outperforming analogs requiring multi-step functionalization (e.g., fluorobenzyl or pyridinyl groups in ).

- Reaction Time : Shorter reaction times (~3–6 hours) compared to analogs requiring in-situ generation of intermediates (e.g., 12–24 hours in ).

Physicochemical Properties

Critical physicochemical parameters are summarized below (Table 2):

Biological Activity

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of Indole-3-glyoxylamide

Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Indole-3-glyoxylamide, specifically, is noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation and survival.

The primary mechanism of action for Indole-3-glyoxylamide involves its interaction with tubulin , a protein that forms the microtubules of the cellular cytoskeleton. The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Key Actions:

- Inhibition of Tumor Growth : In preclinical studies using mouse xenograft models, Indole-3-glyoxylamide showed significant efficacy against head and neck cancer.

- Cytotoxicity : The compound displays cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activities

Indole-3-glyoxylamide exhibits a broad spectrum of biological activities:

- Anticancer : Effective against multiple cancer types by disrupting microtubule formation.

- Antiviral : Potential activity against viral infections has been suggested but requires further investigation.

- Antimicrobial : Exhibits properties that could be beneficial in treating bacterial infections.

Case Studies

- Cancer Treatment : In a study published in a peer-reviewed journal, Indole-3-glyoxylamide was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacokinetics

The pharmacokinetic profile of Indole-3-glyoxylamide suggests favorable absorption and distribution characteristics. Studies indicate that it exhibits good bioavailability and metabolic stability, which are critical for therapeutic applications .

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide tissue distribution |

| Metabolism | Moderate |

| Excretion | Renal |

Comparison with Similar Compounds

Indole-3-glyoxylamide can be compared with other indole derivatives such as:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth hormone | Involved in plant development |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| Indole-3-butyric acid | Rooting hormone | Used in plant propagation |

Indole-3-glyoxylamide’s unique N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indoles, potentially leading to distinct interactions and therapeutic applications.

Future Directions

Research is ongoing to fully elucidate the molecular mechanisms underlying the biological activities of Indole-3-glyoxylamide. Future studies may focus on:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Detailed investigations into signaling pathways affected by this compound.

Q & A

Q. What are the established synthetic routes for preparing Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-?

The compound can be synthesized via a multi-step protocol involving:

- C(3)-functionalization of N-substituted indoles using oxalyl chloride (2.0–3.0 equiv) in diethyl ether at 0°C.

- Subsequent reaction with primary amines (e.g., N,N-diethyl-1,2-dimethylamine) to form the glyoxylamide moiety .

- A one-pot three-component approach may also be employed, where indole-3-glyoxyl chlorides are treated with aliphatic/aromatic amines under controlled conditions to improve efficiency .

Q. How is the structural identity of Indole-3-glyoxylamide derivatives verified?

Key methodologies include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amide bond formation.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline derivatives are obtained) to resolve stereochemical ambiguities .

Q. What solvents and reaction conditions are optimal for purification?

- Diethyl ether is commonly used for initial reaction steps due to its low polarity, which facilitates precipitation of intermediates .

- Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard purification methods .

Advanced Research Questions

Q. How can reaction yields be optimized for Indole-3-glyoxylamide synthesis?

Critical parameters include:

- Stoichiometry of oxalyl chloride : Excess (2.0–3.0 equiv) ensures complete indole activation at C(3) .

- Temperature control : Maintaining 0°C during oxalyl chloride addition minimizes side reactions (e.g., dimerization).

- Amine selection : Bulky amines (e.g., N,N-diethyl-1,2-dimethylamine) may require longer reaction times or elevated temperatures for complete coupling .

Q. How to address contradictions in reported pharmacological activities of indole-3-glyoxylamide derivatives?

- Comparative bioassays : Test derivatives under standardized conditions (e.g., COX-1/2 inhibition assays) to isolate structure-activity relationships (SAR) .

- Computational modeling : Molecular docking studies can resolve discrepancies by identifying binding modes to targets like phospholipase A2 or inflammatory enzymes .

Q. What analytical strategies resolve spectral data ambiguities in structural characterization?

- 2D NMR techniques (e.g., HSQC, HMBC) differentiate between regioisomers or confirm amide vs. ester linkages.

- Isotopic labeling : Deuterated solvents or ¹⁵N-labeled amines can clarify complex splitting patterns in NMR .

Q. How to evaluate the thermodynamic stability of Indole-3-glyoxylamide derivatives?

- DSC/TGA analysis : Measure melting points and decomposition temperatures to assess stability under storage conditions.

- ΔfH°gas calculations : Use computational tools (e.g., NIST Chemistry WebBook protocols) to predict enthalpy of formation and reactivity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.